molecular formula C9H8Br2O2 B14045436 1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one

Cat. No.: B14045436
M. Wt: 307.97 g/mol
InChI Key: NJPYFPBVKPOGKF-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9Br2O2 It is a brominated derivative of hydroxyphenylpropanone, characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-hydroxyphenyl)propan-2-one. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of brominated phenyl ketones or aldehydes.

    Reduction: Formation of brominated phenyl alcohols.

Scientific Research Applications

1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a tool for studying biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atoms and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(4-hydroxyphenyl)propan-1-one
  • 1-(4-Hydroxyphenyl)propan-1-one

Uniqueness

The specific arrangement of these functional groups allows for selective reactions and interactions, making it valuable in various research and industrial contexts .

Properties

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

1-bromo-1-(4-bromo-2-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8Br2O2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-4,9,13H,1H3

InChI Key

NJPYFPBVKPOGKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Br)O)Br

Origin of Product

United States

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